molecular formula C15H11N3O3S B5699844 4-({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}methyl)benzoic acid

4-({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}methyl)benzoic acid

Cat. No. B5699844
M. Wt: 313.3 g/mol
InChI Key: NIOMFYFRNRJACO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}methyl)benzoic acid is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound is commonly referred to as POTBA and is a member of the oxadiazole family. POTBA has been found to exhibit a wide range of biological activities, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of POTBA is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins. In medicinal chemistry, POTBA has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In agricultural chemistry, POTBA has been shown to inhibit the activity of specific enzymes involved in plant growth and development.
Biochemical and Physiological Effects:
POTBA has been found to exhibit a wide range of biochemical and physiological effects. In medicinal chemistry, POTBA has been shown to induce apoptosis and cell cycle arrest in cancer cells. In agricultural chemistry, POTBA has been found to inhibit the growth and development of plants and insects. In material science, POTBA has been used as a building block for the synthesis of functional materials.

Advantages and Limitations for Lab Experiments

The advantages of using POTBA in lab experiments include its wide range of biological activities, its ease of synthesis, and its stability under various conditions. However, the limitations of using POTBA in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on POTBA. In medicinal chemistry, further studies are needed to fully understand the mechanism of action of POTBA and to develop new derivatives with improved activity and selectivity. In agricultural chemistry, research is needed to develop new herbicides and insecticides based on the structure of POTBA. In material science, research is needed to explore the potential applications of POTBA in the synthesis of functional materials with specific properties.

Synthesis Methods

The synthesis of POTBA involves the reaction of 2-amino-5-(4-pyridinyl)-1,3,4-oxadiazole with 4-formylbenzoic acid in the presence of thioacetic acid. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography.

Scientific Research Applications

POTBA has been extensively studied for its potential applications in various fields, including medicinal chemistry, agricultural chemistry, and material science. In medicinal chemistry, POTBA has been found to exhibit antitumor, antiviral, and antibacterial activities. In agricultural chemistry, POTBA has been shown to have herbicidal and insecticidal properties. In material science, POTBA has been used as a building block for the synthesis of functional materials.

properties

IUPAC Name

4-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3S/c19-14(20)12-3-1-10(2-4-12)9-22-15-18-17-13(21-15)11-5-7-16-8-6-11/h1-8H,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIOMFYFRNRJACO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NN=C(O2)C3=CC=NC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-({[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzoic acid

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